molecular formula C13H19FN4O2 B6846494 2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one

2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one

Cat. No.: B6846494
M. Wt: 282.31 g/mol
InChI Key: UELVKLYIBVDRJH-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one is a synthetic compound characterized by its unique combination of functional groups and stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one typically involves several steps:

  • Starting with the preparation of the pyrrolidine core through the reaction of suitable amines with protected aldehydes under catalytic conditions.

  • Introduction of the fluoro group via electrophilic fluorination, ensuring the appropriate positioning on the molecule.

  • Subsequent coupling reactions to attach the triazolyl and methoxy substituents, utilizing reagents such as triazoles and methylating agents.

  • Final deprotection and purification steps to yield the target compound.

Industrial Production Methods For industrial-scale production, the synthesis may be optimized using automated reactors and flow chemistry techniques. This enhances yield, reproducibility, and scalability while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions This compound undergoes various reactions including:

  • Oxidation: The methoxy group can be oxidized to corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction of the double bond or the triazolyl ring under hydrogenation conditions.

  • Substitution: Nucleophilic substitution reactions at the fluoro-substituted position.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), Chromic acid (H2CrO4).

  • Reducing agents: Palladium on carbon (Pd/C) with hydrogen (H2), Lithium aluminium hydride (LiAlH4).

  • Nucleophiles: Alkoxide ions, Grignard reagents (RMgX).

Major Products These reactions can yield products such as fluoro-alcohols, reduced triazole derivatives, and various substituted pyrrolidine compounds.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

  • Medicine: Explored for its activity against certain microbial strains, due to the presence of the triazolyl group which is a known pharmacophore in antifungal agents.

  • Industry: Employed in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one exerts its effects often involves:

  • Molecular Targets: Binding to specific enzymes or receptors, altering their function.

  • Pathways Involved: Modulation of metabolic pathways, inhibition of enzyme activity through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Comparing this compound with similar structures, such as:

  • 2-fluoro-1-[(2S,4R)-4-methoxy-2-(3-phenyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one.

  • 2-chloro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one.

These similar compounds differ mainly in the halogen substitution (fluoro vs. chloro) or the aryl group attached to the triazole ring, which can significantly affect their reactivity and biological activity. The uniqueness of our compound lies in its precise stereochemistry and the combination of fluoro and methoxy groups, making it distinct in its class.

Properties

IUPAC Name

2-fluoro-1-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3-methylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O2/c1-8(2)11(14)13(19)18-6-9(20-4)5-10(18)12-16-15-7-17(12)3/h7,9-10H,5-6H2,1-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELVKLYIBVDRJH-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)N1CC(CC1C2=NN=CN2C)OC)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C(C(=O)N1C[C@@H](C[C@H]1C2=NN=CN2C)OC)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.